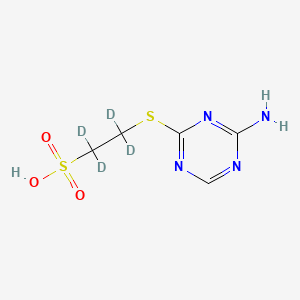

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is a deuterated analog of a triazine derivative. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The presence of deuterium atoms in its structure makes it valuable for various analytical and experimental applications.

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 has several scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

Similar compounds have been found to target dna gyrase and adenosine receptors . These targets play crucial roles in DNA replication and signal transduction, respectively.

Mode of Action

Related compounds have been shown to induce cell cycle arrest in a p53-independent manner . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression.

Biochemical Pathways

Stable isotope labeling, a technique often used with this compound, allows researchers to study metabolic pathways in vivo in a safe manner .

Result of Action

Similar compounds have been shown to induce g0/g1 and g2/m cell cycle arrest and apoptosis in cells harboring wild-type and mutant p53 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 typically involves the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with an appropriate amine under controlled conditions.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine derivative with a thiol compound.

Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods, including catalytic exchange reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced triazine derivatives.

Substitution Products: Alkylated or acylated triazine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid: The non-deuterated analog.

2-(4-Amino-1,3,5-triazin-2-yl)ethanesulfonic Acid: Lacks the sulfanyl group.

2-(4-Amino-1,3,5-triazin-2-yl)propionic Acid: Contains a different side chain.

Uniqueness

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct analytical advantages

Biologische Aktivität

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is a chemical compound of interest due to its potential biological activities. This compound, also known as a labeled analogue of its parent compound, is characterized by its unique molecular structure and functional groups that may contribute to various biological interactions.

- Molecular Formula: C5H7N4O3S2

- Molecular Weight: 274.36 g/mol

- CAS Number: 1391054-81-1

- SMILES Notation: C1=NC(=NC(=N1)SCCS(=O)(=O)O)N

Antimicrobial Properties

Research has indicated that compounds similar to 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid exhibit antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections or as a preservative in pharmaceuticals and food products.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for bacterial survival. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes through its interaction with sulfhydryl groups in proteins.

Study 1: Antibacterial Activity

In a controlled laboratory setting, researchers evaluated the antibacterial activity of this compound against a panel of pathogenic bacteria. The study utilized agar diffusion methods and broth microdilution techniques to determine MIC values. Results indicated significant inhibition of growth in Gram-positive bacteria compared to Gram-negative strains.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of the compound. The compound was tested at various concentrations (0.1 - 100 µg/mL). The results showed no significant cytotoxic effects at lower concentrations but indicated increased toxicity at higher doses, necessitating further investigation into the therapeutic window.

Research Findings

Recent literature emphasizes the need for further exploration into the biological activities of this compound. Some studies suggest that derivatives of triazine compounds exhibit promising anti-inflammatory and anticancer properties. This opens avenues for research into potential therapeutic applications beyond antimicrobial uses.

Table 2: Summary of Research Findings

Eigenschaften

IUPAC Name |

2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]-1,1,2,2-tetradeuterioethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGPQDWXRMFMCX-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)SCCS(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC1=NC=NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.